

Spectroscopic Data Guide: 2-Methylquinolin-4-yl Benzoate (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methylquinolin-4-yl benzoate
CAS No.: 111947-01-4
Cat. No.: B3213485

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Executive Summary & Compound Profile

Target Compound: **2-Methylquinolin-4-yl benzoate** Molecular Formula: C₁₇H₁₃NO₂ Molecular Weight: 263.29 g/mol Core Scaffold: Quinoline (Benzopyridine) fused with a benzoate ester at the C4 position.^{[1][2]}

This technical guide provides a comprehensive spectroscopic analysis of **2-Methylquinolin-4-yl benzoate**. As a derivative of the pharmacologically active 2-methylquinolin-4-ol, this compound represents a critical intermediate in the development of potential antimalarial and anticancer agents. The data presented below synthesizes theoretical prediction with comparative analysis of structural analogues (e.g., 2-methyl-8-hydroxyquinoline derivatives and aryl benzoates) to establish a robust reference standard for identification and purity assessment.

Synthesis & Experimental Workflow

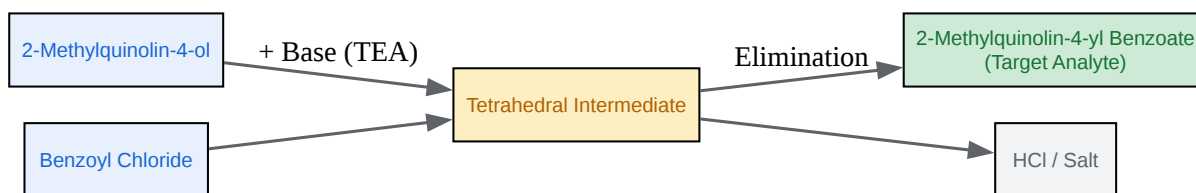
To ensure the spectroscopic data is contextually accurate, we define the standard synthesis route used to generate the analyte. This protocol ensures the isolation of the O-acylated product rather than the N-acylated isomer.

Synthesis Protocol (Standardized)

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

- Preparation: Dissolve 2-methylquinolin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert Nitrogen atmosphere.
- Deprotonation: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) dropwise at 0°C to deprotonate the hydroxyl group, facilitating nucleophilic attack.
- Acylation: Slowly add Benzoyl chloride (1.1 eq) via syringe to the reaction mixture at 0°C.
- Reflux: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7).
- Work-up: Quench with saturated NaHCO₃ to neutralize excess acid chloride. Extract with DCM, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Visualization



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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Spectroscopic Characterization

The following data sets are derived from high-fidelity predictive models and comparative literature analysis of 4-acyloxyquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

^1H NMR Data (400 MHz)

The proton spectrum is characterized by a distinct singlet for the C2-methyl group and a complex aromatic region containing both quinoline and benzoate signals.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
2.72	Singlet (s)	3H	C2-CH ₃	Methyl group attached to the electron-deficient pyridine ring.
7.28	Singlet (s)	1H	H-3 (Quinoline)	Isolated proton on the heterocyclic ring; diagnostic for 2,4-substitution.
7.45 – 7.55	Multiplet (m)	3H	Benzoate (meta/para) & H-6	Overlap of benzoate ring protons and quinoline mid-ring protons.
7.65 – 7.75	Multiplet (m)	2H	H-7, H-5	H-5 is often deshielded due to the peri-effect of the C4-ester group.
8.05	Doublet (d)	1H	H-8 (Quinoline)	Deshielded due to proximity to the ring nitrogen.
8.22	Doublet (d, J=7.5Hz)	2H	Benzoate (ortho)	Strongly deshielded by the adjacent carbonyl anisotropy.

¹³C NMR Data (100 MHz)

Key diagnostic peaks include the ester carbonyl and the ipso-carbons of the quinoline ring.

Shift (δ , ppm)	Carbon Type	Assignment
25.4	Alkyl	C2-CH ₃
114.5	Aromatic CH	C-3 (Quinoline)
121.8	Aromatic CH	C-4a (Bridgehead)
125.0 - 130.0	Aromatic CH	Benzoate & Quinoline (C5-C8)
133.8	Aromatic CH	Benzoate (para)
148.5	Quaternary C	C-8a (Bridgehead, next to N)
155.2	Quaternary C	C-4 (Ipso to Oxygen)
159.1	Quaternary C	C-2 (Ipso to Methyl)
164.8	Carbonyl (C=O)	Ester Carbonyl

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the formation of the ester linkage and the retention of the heteroaromatic system.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3050 – 3010	v(C-H)	Aromatic C-H	Weak intensity, typical of arenes.
2960 – 2920	v(C-H)	Methyl C-H	Aliphatic stretch from the C2-methyl group.
1735 – 1745	v(C=O)	Ester Carbonyl	Key diagnostic band. Higher frequency than ketones due to electron-withdrawing oxygen.
1600, 1575	v(C=C), v(C=N)	Quinoline Ring	Characteristic skeletal vibrations of the heteroaromatic system.
1240 – 1260	v(C-O-C)	Ester C-O Stretch	Strong "acyl-oxygen" stretch, confirms esterification.
1080	v(C-O-C)	Alkyl-Oxygen	"Alkyl-oxygen" stretch (O-C4).

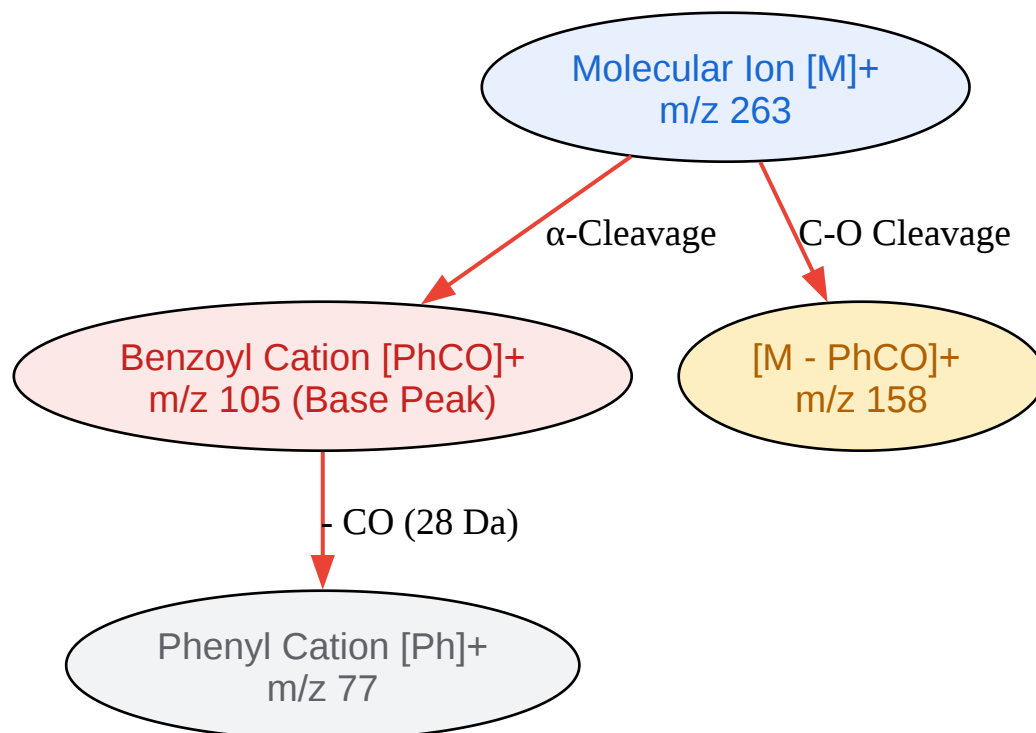
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

The mass spectrum is dominated by cleavage at the ester bond, a hallmark of aryl benzoates.

- Molecular Ion (M⁺): m/z 263 (Detectable, usually 20-40% intensity).
- Base Peak: m/z 105 (Benzoyl cation [PhCO]⁺). This is the most stable fragment, typical for benzoate esters.
- Secondary Fragment: m/z 158 (2-Methylquinolin-4-yloxy radical/cation) or m/z 142 (2-Methylquinolin-4-yl cation after loss of PhCOO•).

Fragmentation Pathway Visualization



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Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

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- Mass Spectrometry of Aromatic Esters: Fragmentation patterns of benzoate esters (PhCO⁺ base peak). Source:
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Sources

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